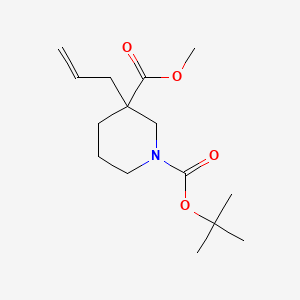

Methyl 1-Boc-3-allylpiperidine-3-carboxylate

説明

BenchChem offers high-quality Methyl 1-Boc-3-allylpiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-Boc-3-allylpiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-6-8-15(12(17)19-5)9-7-10-16(11-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRLBVMLDQSJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-Boc-3-allylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-Boc-3-allylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details the necessary precursors, a proposed synthetic pathway, and the analytical techniques required for the characterization of the starting material.

Compound Overview

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a substituted piperidine derivative featuring a Boc-protected nitrogen, a methyl ester, and an allyl group at the C3 position. This trifunctional scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical Properties of Methyl 1-Boc-3-allylpiperidine-3-carboxylate

| Property | Value |

| CAS Number | 1349644-17-2 |

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.36 g/mol |

| Storage | Room temperature |

Synthesis Pathway

The synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate can be achieved through a two-step process starting from commercially available 1-Boc-piperidine-3-carboxylic acid. The first step involves the esterification of the carboxylic acid to yield Methyl 1-Boc-piperidine-3-carboxylate. The second, and key, step is the α-allylation of this ester.

Caption: Proposed synthetic pathway for Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Step 1: Synthesis of Methyl 1-Boc-piperidine-3-carboxylate (Precursor)

The precursor, Methyl 1-Boc-piperidine-3-carboxylate, is synthesized by the esterification of 1-Boc-piperidine-3-carboxylic acid. This can be achieved using standard esterification methods.

Table 2: Physicochemical Properties of Methyl 1-Boc-piperidine-3-carboxylate [1]

| Property | Value |

| CAS Number | 148763-41-1 |

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.30 g/mol |

| Appearance | Liquid |

| Purity | ≥99% |

Experimental Protocol: Esterification

A general procedure for the synthesis of the precursor is as follows:

-

To a solution of 1-Boc-piperidine-3-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Methyl 1-Boc-piperidine-3-carboxylate.

Step 2: α-Allylation to Synthesize Methyl 1-Boc-3-allylpiperidine-3-carboxylate

The introduction of the allyl group at the C3 position is achieved via an enolate alkylation. This involves the deprotonation of the α-carbon to the ester group using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an allyl electrophile.

Experimental Protocol: α-Allylation

Disclaimer: The following is a general protocol based on standard organic chemistry principles for α-alkylation of esters. This procedure has not been experimentally validated for this specific substrate and will require optimization by the end-user.

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 30 minutes to generate a solution of lithium diisopropylamide (LDA).

-

In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-Boc-piperidine-3-carboxylate in anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution to the ester solution via cannula and stir for 1-2 hours at -78 °C to ensure complete enolate formation.

-

Add allyl bromide dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Characterization of Methyl 1-Boc-piperidine-3-carboxylate (Precursor)

The structure of the precursor can be confirmed using various spectroscopic methods.

Table 3: 1H NMR Spectroscopic Data for Methyl N-Boc-piperidine-3-carboxylate [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.9-4.1 | m | 2H | -NCH2- (axial) |

| 3.67 | s | 3H | -OCH3 |

| ~2.8-3.1 | m | 2H | -NCH2- (equatorial) |

| ~2.4 | m | 1H | -CH(COOCH3)- |

| ~1.9-2.1 | m | 1H | Piperidine ring CH |

| ~1.5-1.8 | m | 3H | Piperidine ring CH2 |

| 1.45 | s | 9H | -C(CH3)3 |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer used.

Characterization of Methyl 1-Boc-3-allylpiperidine-3-carboxylate (Final Product)

Based on extensive searches of the available scientific literature and chemical databases, detailed experimental characterization data (NMR, IR, Mass Spectrometry) for Methyl 1-Boc-3-allylpiperidine-3-carboxylate is not publicly available at the time of this guide's compilation.

Researchers who successfully synthesize this compound are encouraged to perform full spectroscopic analysis to confirm its structure and purity. The expected spectroscopic features would include:

-

1H NMR: Signals corresponding to the Boc group, the methyl ester, the piperidine ring protons, and the newly introduced allyl group (with characteristic signals for the vinyl protons and the allylic methylene protons).

-

13C NMR: Resonances for all carbon atoms, including the carbonyls of the Boc and ester groups, the carbons of the piperidine ring, the Boc t-butyl group, the methyl ester, and the three distinct carbons of the allyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 283.36 g/mol , along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the carbamate and ester groups, and C-H stretching and bending vibrations.

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting material to the final, purified product.

Caption: A logical workflow for the synthesis and characterization of the target compound.

This technical guide provides a foundational understanding for the synthesis and characterization of Methyl 1-Boc-3-allylpiperidine-3-carboxylate. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform all experimental work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The successful synthesis and purification of the final product will require careful execution and optimization of the proposed experimental protocols.

References

physicochemical properties of "Methyl 1-Boc-3-allylpiperidine-3-carboxylate"

A Technical Guide to Methyl 1-Boc-3-allylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties, a representative synthetic workflow, and the potential applications of Methyl 1-Boc-3-allylpiperidine-3-carboxylate. This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic structures and protein degrader building blocks.[1]

Physicochemical Properties

The fundamental properties of Methyl 1-Boc-3-allylpiperidine-3-carboxylate are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1349644-17-2 | [1] |

| Molecular Formula | C15H25NO4 | [1] |

| Molecular Weight | 283.36 g/mol | [1] |

| Physical Form | Not specified; likely a solid or oil at room temperature. | |

| Storage | Room temperature.[1] |

Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely available in public literature. These properties should be determined empirically.

Synthesis and Purification: A Representative Workflow

While a specific, detailed experimental protocol for the synthesis of this exact molecule is not publicly documented, a general workflow can be constructed based on common organic synthesis principles for similar piperidine derivatives. The synthesis generally involves the introduction of an allyl group to a protected piperidine scaffold.

A logical workflow for the synthesis, purification, and confirmation of Methyl 1-Boc-3-allylpiperidine-3-carboxylate is outlined below. This process highlights the key stages from starting materials to the final, characterized product.

Role in Drug Discovery and Development

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a functionalized building block valuable in drug discovery. The Boc-protected nitrogen and the methyl ester provide orthogonal handles for further chemical modification, while the allyl group offers a site for diverse chemical transformations such as olefin metathesis, oxidation, or hydroboration.

Its utility is primarily as a synthetic intermediate, contributing to the assembly of more complex molecular architectures.

Safety, Handling, and Storage

Handling:

-

For professional research and industrial use only. Not intended for medical or consumer applications.[1]

-

Use in a well-ventilated area.[2]

-

Standard personal protective equipment (PPE) should be worn, including safety goggles with side-shields, impervious gloves, and a lab coat.[2]

-

Avoid formation of dust and aerosols.[2]

-

In case of accidental release, contain the spillage and collect for disposal by a licensed chemical destruction plant.[2]

Storage:

-

Store at room temperature in a dry, cool, and well-ventilated place.[1][2]

-

Keep the container tightly closed to prevent moisture contamination.[2][3]

Toxicity:

-

Detailed toxicological and ecological data for this specific compound are not available.[2] Standard precautions for handling new chemical entities should be observed.

References

Technical Guide: Synthesis and Spectroscopic Analysis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, and MS) and a detailed synthesis protocol for "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" could not be located. The following guide provides known properties of the compound and outlines a generalized, plausible experimental workflow for its synthesis and characterization based on standard organic chemistry principles.

Compound Identification and Properties

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a piperidine derivative containing a Boc-protected amine, a methyl ester, and an allyl group at the 3-position. Such structures are of interest in medicinal chemistry as building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of Methyl 1-Boc-3-allylpiperidine-3-carboxylate

| Property | Value |

| CAS Number | 1349644-17-2 |

| Molecular Formula | C₁₅H₂₅NO₄ |

| Molecular Weight | 283.36 g/mol |

General Experimental Protocols

The following protocols describe a plausible, generalized approach for the synthesis and spectroscopic characterization of Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate

A common strategy for the synthesis of such a compound would involve the α-allylation of a suitable piperidine precursor.

Reaction Scheme:

Starting Material: Methyl 1-Boc-piperidine-3-carboxylate Reagents: 1. Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base; 2. Allyl bromide Solvent: Anhydrous tetrahydrofuran (THF) Reaction Conditions: Low temperature (e.g., -78 °C) for deprotonation, followed by slow addition of allyl bromide and gradual warming to room temperature.

Procedure:

-

A solution of Methyl 1-Boc-piperidine-3-carboxylate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA in THF is added dropwise to the reaction mixture, and the solution is stirred for 1 hour at -78 °C to ensure complete deprotonation and formation of the enolate.

-

Allyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Spectroscopic Data Acquisition

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃). The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the synthesized compound. A common technique is electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is compared with the calculated exact mass.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Caption: General workflow for the synthesis and characterization of a chemical compound.

This guide provides a framework for the synthesis and analysis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate. Researchers in drug development can utilize such methodologies to produce and verify novel chemical entities for further investigation.

The Guardian of the Amine: A Technical Guide to the Safe Handling of N-Boc Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (N-Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules containing the piperidine scaffold, a common motif in pharmaceuticals. While the Boc group offers excellent stability and selective removal, the safe and effective handling of N-Boc protected piperidines is paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols associated with this important class of compounds.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical and toxicological properties of N-Boc protected piperidines is the foundation of their safe handling. While specific data can vary between different substituted piperidines, the following tables summarize key quantitative data for some common examples.

Table 1: Physicochemical Properties of Selected N-Boc Protected Piperidines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| N-Boc-piperidine | 75844-69-8 | C₁₀H₁₉NO₂ | 185.26 | N/A | 86 (at 1 mmHg) | 0.964 (at 25°C) |

| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | 148-153 | 353.2 (Predicted) | 1.164 (Predicted)[1] |

| N-Boc-4-hydroxypiperidine | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 | 61-65 | 292.3 (at 760 mmHg) | ~1.1 |

| N-Boc-4-piperidone | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | 38-42 | 112-114 (at 0.5 mmHg) | N/A |

| (R)-3-Amino-1-N-Boc-piperidine | 188111-79-7 | C₁₀H₂₀N₂O₂ | 200.28 | N/A | N/A | N/A |

Table 2: Toxicological Data for Selected N-Boc Protected Piperidines

| Compound | Hazard Statements | Acute Toxicity (Oral) | Skin Irritation/Corrosion | Eye Irritation/Damage | Respiratory Irritation |

| N-Boc-piperidine | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)[2] | Acute Tox. 3 | Category 2[2] | Category 2[2] | STOT SE 3[2] |

| N-Boc-piperidine-4-carboxylic acid | H315, H319, H335 | No data available | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |

| N-Boc-4-hydroxypiperidine | No classification available | No data available | No data available | No data available | No data available |

| N-Boc-4-piperidone | H315, H319, H335 | No data available | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |

| (R)-3-Amino-1-N-Boc-piperidine | H302 (Harmful if swallowed), H315, H319, H335 | Harmful if swallowed[3] | Causes skin irritation[3] | Causes serious eye irritation[3] | May cause respiratory irritation[3] |

Note: The absence of data does not indicate that a substance is not hazardous. All chemicals should be handled with appropriate caution.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of appropriate personal protective equipment are critical for minimizing exposure to N-Boc protected piperidines.

Engineering Controls

-

Ventilation: All handling of solid and volatile N-Boc protected piperidines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling N-Boc protected piperidines:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove for added protection.

-

Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

References

The 3-Substituted Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom make it a crucial pharmacophore for interacting with a wide range of biological targets. Among its derivatives, the 3-substituted piperidine motif holds a privileged position. The introduction of a substituent at the 3-position creates a chiral center, providing a three-dimensional structure that allows for precise, stereospecific interactions with protein binding pockets, which is often unachievable with flat aromatic rings.[3] This guide provides a comprehensive overview of the strategic importance, synthesis, and application of 3-substituted piperidine building blocks, highlighting their role in shaping the potency, selectivity, and pharmacokinetic properties of modern therapeutics.

The Strategic Importance of the 3-Substituted Piperidine Scaffold

The prevalence of the 3-substituted piperidine moiety in bioactive molecules, from natural alkaloids to blockbuster drugs, underscores its importance in medicinal chemistry.[1][3] Its value stems from several key structural and physicochemical properties:

-

Introduction of Chirality and 3D-Scaffolding: Substitution at the 3-position desymmetrizes the piperidine ring, creating a stable chiral center. This enables the synthesis of enantiomerically pure compounds that can exhibit significantly different pharmacological and toxicological profiles.[4] The resulting three-dimensional arrangement of atoms allows for the exploration of complex protein topographies, leading to enhanced binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The substituent at the 3-position can be tailored to fine-tune critical drug-like properties. It influences the molecule's lipophilicity (LogP), polar surface area (PSA), and the basicity (pKa) of the piperidine nitrogen, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

Privileged Structural Motif: The 3-substituted piperidine is a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets. This versatility has led to its incorporation into drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][5]

Synthetic Strategies for Chiral 3-Substituted Piperidines

The efficient and stereocontrolled synthesis of 3-substituted piperidines is a central challenge in organic and medicinal chemistry. Several robust strategies have been developed to access these valuable building blocks.

2.1 Functionalization and Reduction of Pyridine Precursors One of the most common approaches involves the initial functionalization of a pyridine ring at the 3-position, followed by the reduction of the aromatic ring.[6] This can be achieved through various methods, including catalytic hydrogenation using heterogeneous catalysts (e.g., Ru, Ni) or homogeneous catalysts for asymmetric reductions, which can yield specific stereoisomers.[1]

2.2 Asymmetric Catalysis Modern catalytic methods enable the direct creation of chiral 3-substituted piperidines with high enantioselectivity. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives can produce 3-substituted tetrahydropyridines, which are then readily reduced to the desired piperidines.[7]

2.3 Chemo-enzymatic Approaches Combining chemical synthesis with biocatalysis offers a powerful route to stereo-enriched piperidines.[8][9] These multi-step, one-pot cascades can use enzymes like amine oxidases and ene-imine reductases to perform stereoselective transformations on chemically synthesized intermediates, providing access to chiral products under mild conditions.[8][9] This method has been successfully applied to the synthesis of key intermediates for drugs like Niraparib and Preclamol.[9]

Applications in Drug Discovery: Case Studies

The strategic utility of the 3-substituted piperidine scaffold is best illustrated through its incorporation into successful therapeutic agents.

Case Study 1: Niraparib (Zejula®) - An Oncology Blockbuster

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[10] It is approved for the treatment of various cancers, including ovarian and prostate cancer, particularly in patients with deficiencies in DNA repair mechanisms like BRCA mutations.[11][12] The (S)-configured 3-phenyl-piperidine moiety is crucial for its activity, fitting into the nicotinamide binding pocket of the PARP enzymes.

Mechanism of Action: PARP enzymes are critical for repairing single-strand DNA breaks (SSBs).[11] When PARP is inhibited by niraparib, these SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes (HRR-deficient), these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[13]

Case Study 2: Tiagabine (Gabitril®) - A CNS Therapeutic

Tiagabine is an anticonvulsant medication used as an adjunctive therapy for partial seizures.[14][15] Its core structure features a 3-piperidinecarboxylic acid derivative. The R-enantiomer is the active form.

Mechanism of Action: Tiagabine is a selective GABA (gamma-aminobutyric acid) reuptake inhibitor.[14] It potently and selectively blocks the GABA transporter 1 (GAT-1), which is responsible for clearing the inhibitory neurotransmitter GABA from the synaptic cleft.[7][8] By inhibiting GAT-1, tiagabine increases the extracellular concentration of GABA, enhancing GABAergic inhibitory neurotransmission and reducing the neuronal hyperexcitability that leads to seizures.[9][15]

Pharmacological Data Summary

| Compound | Target(s) | Potency (IC50 / Kᵢ) | Therapeutic Area |

| Niraparib | PARP-1, PARP-2 | IC₅₀: 3.8 nM (PARP-1), 2.1 nM (PARP-2)[10] | Oncology |

| Tiagabine | GABA Transporter 1 (GAT-1) | IC₅₀: ~67 nM[4][16] | CNS (Epilepsy) |

Representative Experimental Protocol

This section provides a generalized, representative protocol for a key transformation in the synthesis of 3-substituted piperidines, adapted from modern catalytic methods.

Title: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of a Chiral 3-Aryl-tetrahydropyridine Precursor.[7]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Materials & Reagents:

-

Arylboronic acid (1.2 equivalents)

-

Phenyl pyridine-1(2H)-carboxylate (1.0 equivalent)

-

Rhodium catalyst precursor, e.g., [Rh(cod)Cl]₂ (1.5 mol%)

-

Chiral phosphine ligand, e.g., a Josiphos-type ligand (3.3 mol%)

-

Base, e.g., aqueous Cesium Hydroxide (CsOH) (2.5 equivalents)

-

Anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor and the chiral ligand.

-

Solvent Addition: Add the degassed solvent(s) via syringe, followed by the aqueous base.

-

Activation: Stir the resulting mixture at a specified temperature (e.g., 70 °C) for a short period (e.g., 10-15 minutes) to form the active catalytic species.

-

Reagent Addition: To the activated catalyst solution, add the arylboronic acid and the phenyl pyridine-1(2H)-carboxylate substrate.

-

Reaction: Maintain the reaction mixture at the specified temperature (e.g., 70-90 °C) and stir for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the enantioenriched 3-aryl-tetrahydropyridine product.

-

Reduction to Piperidine: The resulting tetrahydropyridine can be subsequently reduced to the final 3-substituted piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Conclusion

3-Substituted piperidine building blocks are indispensable tools in modern drug discovery. Their ability to confer three-dimensionality, chirality, and tunable physicochemical properties allows for the design of highly potent and selective drugs. The development of sophisticated synthetic methodologies, including asymmetric catalysis and chemo-enzymatic routes, has made these complex scaffolds more accessible than ever. As demonstrated by successful drugs like Niraparib and Tiagabine, the strategic incorporation of the 3-substituted piperidine motif will undoubtedly continue to fuel the discovery of next-generation therapeutics targeting a wide array of human diseases.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 8. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 10. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. urology-textbook.com [urology-textbook.com]

- 12. Niraparib for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. rndsystems.com [rndsystems.com]

The Allyl Group on a Piperidine Ring: A Technical Guide to Fundamental Reactions for Drug Discovery

For Immediate Release

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2][3] Its three-dimensional structure and basic nitrogen atom are key for molecular recognition and favorable pharmacokinetic properties. The introduction of an allyl group onto the piperidine nitrogen (N-allyl piperidine) provides a versatile synthetic handle, opening a gateway to a vast chemical space through a variety of fundamental organic reactions. This guide offers an in-depth exploration of the synthesis of N-allyl piperidines and the subsequent transformations of the allyl group, providing researchers, scientists, and drug development professionals with a technical overview of key reactions, experimental protocols, and their applications.

Part 1: Synthesis of N-Allyl Piperidines

The primary methods for synthesizing N-allyl piperidines involve direct nucleophilic substitution or palladium-catalyzed allylation.

Direct N-Alkylation with Allyl Halides

Direct N-alkylation is a straightforward approach where piperidine reacts with an allyl halide (e.g., allyl bromide) in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction.[4] Common bases include potassium carbonate (K₂CO₃) or sterically hindered amines like N,N-diisopropylethylamine (DIPEA). While effective, this method can sometimes lead to over-alkylation, forming quaternary ammonium salts as a byproduct. Careful control of stoichiometry and slow addition of the alkylating agent can mitigate this issue.[5][6]

Palladium-Catalyzed N-Allylation

A more modern and often higher-yielding method involves the palladium-catalyzed reaction of piperidine with an allylic carbonate.[4] This process offers high selectivity and proceeds under mild conditions, avoiding the formation of stoichiometric salt byproducts. The reaction is catalyzed by palladium complexes, such as PdCl₂, which activate the allylic carbonate.[4]

Table 1: Comparison of Synthetic Methods for N-Allyl Piperidine

| Method | Allyl Source | Catalyst/Base | Solvent | Typical Yield | Selectivity | Reference |

| Direct N-Alkylation | Allyl Bromide | K₂CO₃ / DIPEA | Acetonitrile (MeCN) / DMF | Moderate to Good | Good; risk of over-alkylation | [4][7] |

| Pd-Catalyzed Allylation | Diallyl Carbonate | PdCl₂ | None (Neat) | 63% | >97% | [4] |

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with Allyl Bromide

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add piperidine (1.0 eq.) and anhydrous acetonitrile (to make a 0.1 M solution).

-

Add finely powdered, dry potassium carbonate (1.5 eq.).

-

Cool the stirring suspension to 0 °C in an ice bath.

-

Add allyl bromide (1.1 eq.) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between diethyl ether and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-allylpiperidine.

Protocol 2: Palladium-Catalyzed Synthesis of N-Allyl Piperidine [4]

-

Charge a 3-necked flask equipped with a reflux condenser and thermometer with 2,2,6,6-tetraalkyl-piperidine (1.0 eq.), diallyl carbonate (1.05 eq.), and PdCl₂ (0.002 eq.) under a nitrogen atmosphere.

-

Heat the solution with stirring to 110 °C for 24 hours.

-

Monitor the reaction progress by gas chromatography to confirm the formation of the desired 1-allyl-piperidine derivative.

-

Upon completion, cool the reaction mixture and purify by distillation or column chromatography.

Caption: Synthetic workflows for N-allyl piperidine.

Part 2: Fundamental Reactions of the N-Allyl Group

The terminal double bond of the N-allyl group is susceptible to a wide range of classical alkene transformations, enabling significant molecular diversification.

Electrophilic Additions

-

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic systems such as those involving manganese salts with hydrogen peroxide.[8][9] The resulting N-glycidyl piperidine is a valuable intermediate for introducing further functionality.

-

Dihydroxylation: Vicinal diols can be synthesized via Sharpless asymmetric dihydroxylation, which allows for the enantioselective installation of two hydroxyl groups across the double bond using osmium tetroxide and a chiral ligand.[10] This is particularly valuable in the synthesis of chiral drugs.

Oxidative Cleavage

-

Ozonolysis: The allyl group can be cleaved to yield an aldehyde through ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS, or zinc).[11] This reaction transforms the allyl group into a piperidine-N-acetaldehyde moiety, a key building block for further elaboration.

Metathesis Reactions

-

Cross-Metathesis (CM): This powerful reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts), allows for the coupling of the N-allyl group with another olefin.[2][12] CM can be used to install more complex side chains, for instance, by reacting N-allyl piperidine with acrylates to introduce an ester functionality.[13]

-

Ring-Closing Metathesis (RCM): If a second alkene is present elsewhere in the molecule, RCM can be employed to form new cyclic or macrocyclic structures, a strategy widely used in peptide and natural product synthesis.[7][14][15]

Table 2: Key Transformations of the N-Allyl Group

| Reaction | Reagents | Product Functional Group | Key Features |

| Epoxidation | m-CPBA or Mn(II)/H₂O₂ | Epoxide | Forms reactive three-membered ring. |

| Dihydroxylation | OsO₄, NMO or AD-mix | Vicinal Diol | Can be performed enantioselectively. |

| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde | Cleaves C=C bond; forms N-acetaldehyde. |

| Cross-Metathesis | Alkene, Ru-catalyst | Substituted Alkene | Extends and diversifies the side chain. |

Experimental Protocols

Protocol 3: General Procedure for Epoxidation of N-Allyl Piperidine

-

Dissolve N-allyl piperidine (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with saturated sodium sulfite solution and then brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be purified by column chromatography.

Protocol 4: General Procedure for Ozonolysis of N-Allyl Piperidine [11]

-

Dissolve N-allyl piperidine (1.0 eq.) in a solvent mixture, typically DCM and methanol, and cool to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.

-

Purge the solution with nitrogen or argon gas to remove excess ozone.

-

Add dimethyl sulfide (DMS, 2.0 eq.) and allow the solution to slowly warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography.

References

- 1. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]

- 3. CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of "Methyl 1-Boc-3-allylpiperidine-3-carboxylate" from piperidine-3-carboxylic acid

This document provides a detailed protocol for the multi-step synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from piperidine-3-carboxylic acid. The described synthetic route involves three key transformations: N-Boc protection of the piperidine nitrogen, methyl esterification of the carboxylic acid, and subsequent allylation at the C-3 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

| Step | Reaction | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | N-Boc Protection | Piperidine-3-carboxylic acid | Di-tert-butyl dicarbonate, Sodium Hydroxide | Dioxane/Water | 12-24 h | Room Temperature | >95% |

| 2 | Esterification | 1-Boc-piperidine-3-carboxylic acid | Methanol, Sulfuric Acid (catalytic) | Methanol | 4-6 h | Reflux | 85-95% |

| 3 | Allylation | Methyl 1-Boc-piperidine-3-carboxylate | Allyl bromide, Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 1-2 h | -78 °C to Room Temp. | 70-80% |

Experimental Protocols

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (N-Boc-piperidine-3-carboxylic acid)

This procedure outlines the protection of the secondary amine of piperidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

Piperidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution.

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid as a white to off-white solid.[1]

Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

This protocol describes the Fischer esterification of the Boc-protected piperidine-3-carboxylic acid to its corresponding methyl ester.[2][3][4]

Materials:

-

1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate. The product is typically a colorless oil or a low-melting solid.[5]

Step 3: Synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate

This procedure details the α-allylation of the N-Boc protected piperidine-3-carboxylate.

Materials:

-

Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Allyl bromide

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise, and stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flame-dried flask under an inert atmosphere, dissolve Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the ester to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 1-Boc-3-allylpiperidine-3-carboxylate.[6]

Visualizations

Caption: Synthetic workflow for Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of 3-Allyl-3-Carboxypiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine derivatives containing a quaternary stereocenter are valuable scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3-allyl-3-carboxypiperidine derivatives, key intermediates for the development of novel therapeutics. Two primary strategies are presented: the asymmetric allylation of a pre-formed piperidine precursor and a linear synthesis involving asymmetric allylation of an acyclic β-keto ester followed by a diastereoselective cyclization. These methods offer access to enantioenriched 3,3-disubstituted piperidines with high levels of stereocontrol.

Introduction

The piperidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The introduction of a quaternary stereocenter at the C3 position, particularly with functionalities like allyl and carboxyl groups, significantly enhances molecular complexity and provides vectors for further chemical elaboration. The stereoselective synthesis of such structures is a considerable challenge in organic chemistry. This application note details robust and reproducible methods to obtain enantiomerically enriched 3-allyl-3-carboxypiperidine derivatives, providing a valuable resource for researchers in drug discovery and development.

Synthetic Strategies

Two principal retrosynthetic approaches are outlined below, each offering distinct advantages in terms of starting material availability and stereochemical control.

Caption: Retrosynthetic analysis for 3-allyl-3-carboxypiperidine derivatives.

Strategy 1: Asymmetric Allylation of a 3-Oxopiperidine-3-carboxylate Precursor

This approach involves the late-stage introduction of the allyl group to a pre-formed piperidine ring system. The key step is a highly enantioselective palladium-catalyzed asymmetric allylic alkylation (AAA).

Experimental Workflow

Caption: Workflow for the asymmetric allylation of a piperidine precursor.

Detailed Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is adapted from methodologies developed for the asymmetric allylation of β-keto esters.

Materials:

-

N-Protected-3-oxopiperidine-3-carboxylate (1.0 equiv)

-

Allyl acetate (1.5 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

(R,R)-Trost ligand (5.5 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.2 equiv)

-

Anhydrous, degassed Dichloromethane (DCM)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and the (R,R)-Trost ligand.

-

Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

In a separate flask, dissolve the N-protected-3-oxopiperidine-3-carboxylate and Cs₂CO₃ in anhydrous, degassed DCM.

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Add allyl acetate to the reaction mixture dropwise at room temperature.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 12-24 hours).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-allyl-3-carboxypiperidine derivative.

Representative Data

| Entry | N-Protecting Group | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | Boc | (R,R)-Trost | DCM | 85 | 92 |

| 2 | Cbz | (R,R)-Trost | THF | 82 | 90 |

| 3 | Boc | (S,S)-Trost | DCM | 86 | 93 |

Note: The data presented is representative of typical results for asymmetric allylic alkylations of related β-keto esters and serves as an estimation for the synthesis of the target compounds.

Strategy 2: Linear Synthesis via Asymmetric Allylation of an Acyclic Precursor and Cyclization

This strategy builds the piperidine ring from an acyclic precursor. The key steps are the asymmetric allylation of a β-keto ester to set the quaternary stereocenter, followed by reductive amination and intramolecular cyclization.

Experimental Workflow

Caption: Linear synthesis of 3-allyl-3-carboxypiperidine derivatives.

Detailed Protocol: Three-Step Synthesis

Step 1: Asymmetric Allylic Alkylation of a β-Keto Ester

This protocol is based on established methods for the palladium-catalyzed asymmetric allylation of acyclic β-keto esters.[1]

Materials:

-

Ethyl 2-methyl-3-oxobutanoate (1.0 equiv)

-

Allyl carbonate (1.2 equiv)

-

[Pd(allyl)Cl]₂ (2.0 mol%)

-

Chiral phosphine ligand (e.g., (S)-BINAP) (4.4 mol%)

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, prepare the catalyst by dissolving [Pd(allyl)Cl]₂ and the chiral ligand in anhydrous toluene and stirring for 20 minutes.

-

In a separate flask, dissolve the β-keto ester in anhydrous toluene and cool to 0 °C.

-

Add KOtBu portion-wise to the β-keto ester solution and stir for 15 minutes.

-

Add the allyl carbonate to this solution.

-

Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by flash chromatography to yield the allylated β-keto ester.

Step 2: Reductive Amination

Materials:

-

Allylated β-keto ester from Step 1 (1.0 equiv)

-

N-Boc-2-aminoacetaldehyde (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the allylated β-keto ester and N-Boc-2-aminoacetaldehyde in DCM.

-

Add NaBH(OAc)₃ in one portion and stir the mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude acyclic amino ester precursor.

Step 3: Deprotection and Intramolecular Cyclization

Materials:

-

Crude acyclic amino ester precursor from Step 2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the crude precursor in DCM and cool to 0 °C.

-

Add TFA dropwise and stir at room temperature for 2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in methanol and neutralize with solid NaHCO₃.

-

Stir the mixture at room temperature for 24 hours to facilitate intramolecular cyclization.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by flash chromatography to afford the 3-allyl-3-carboxypiperidine derivative.

Representative Data for Asymmetric Allylation

| Entry | Substrate | Ligand | Yield (%) | ee (%) |

| 1 | Ethyl 2-methyl-3-oxobutanoate | (S)-BINAP | 90 | 95 |

| 2 | tert-Butyl 2-methyl-3-oxobutanoate | (R)-MeO-BIPHEP | 88 | 92 |

Note: Yields and enantiomeric excess are based on the asymmetric allylation step, which is crucial for establishing the stereochemistry of the final product. The subsequent cyclization is generally diastereoselective.

Conclusion

The stereoselective synthesis of 3-allyl-3-carboxypiperidine derivatives can be achieved through multiple effective strategies. The choice of route will depend on the availability of starting materials and the desired stereochemical outcome. The protocols provided herein offer a solid foundation for the synthesis of these valuable building blocks for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Note: Protocol for the Allylation of Methyl 1-Boc-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the α-allylation of methyl 1-Boc-piperidine-3-carboxylate. The procedure involves the generation of a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with allyl bromide to introduce an allyl group at the C-3 position of the piperidine ring. This method is a standard and effective approach for the C-C bond formation at the α-position of esters. The resulting product, methyl 1-Boc-3-allylpiperidine-3-carboxylate, is a valuable building block in medicinal chemistry and drug discovery. This document outlines the reaction scheme, a detailed experimental protocol, and representative data.

Introduction

The alkylation of carbons alpha (α) to a carbonyl group is a fundamental transformation in organic synthesis. For esters like methyl 1-Boc-piperidine-3-carboxylate, the α-proton is acidic and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial for the efficient and clean deprotonation to form the kinetic enolate, minimizing side reactions. The N-Boc protecting group on the piperidine nitrogen is stable under these basic conditions. This protocol details a standard procedure for the allylation of methyl 1-Boc-piperidine-3-carboxylate.

Reaction Scheme

The overall reaction proceeds in two main steps:

-

Enolate Formation: Deprotonation of the α-carbon of methyl 1-Boc-piperidine-3-carboxylate using LDA in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), at low temperature (-78 °C).

-

Nucleophilic Attack: The resulting lithium enolate attacks allyl bromide in an SN2 fashion to form the C-C bond, yielding the α-allylated product.

Data Presentation: Representative Reaction Parameters

The following table summarizes the key quantitative data and conditions for the allylation of methyl 1-Boc-piperidine-3-carboxylate.

| Parameter | Value |

| Starting Material | Methyl 1-Boc-piperidine-3-carboxylate |

| Reagents | Lithium diisopropylamide (LDA), Allyl bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous ammonium chloride quench |

| Purification | Column Chromatography |

| Expected Yield | 85-95% |

Experimental Protocol

Materials:

-

Methyl 1-Boc-piperidine-3-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

-

Dry ice/acetone bath

-

Rotary evaporator

-

Glassware for work-up and chromatography

Procedure:

-

Preparation of LDA Solution (in situ): a. To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine (1.1 equivalents) via syringe. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. d. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

-

Enolate Formation: a. In a separate dry, nitrogen-flushed round-bottom flask, dissolve methyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF. b. Cool the solution to -78 °C. c. Slowly add the freshly prepared LDA solution from step 1 to the solution of the ester via cannula or syringe. d. Stir the reaction mixture at -78 °C for 1 hour.

-

Allylation: a. To the enolate solution at -78 °C, add allyl bromide (1.2 equivalents) dropwise via syringe. b. Stir the reaction mixture at -78 °C for 1-2 hours. c. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Visualizations

Experimental Workflow

Caption: Workflow for the allylation of methyl 1-Boc-piperidine-3-carboxylate.

Application Notes and Protocols: Methyl 1-Boc-3-allylpiperidine-3-carboxylate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a protected amine (Boc group), a reactive allyl group, and a methyl ester, makes it an attractive scaffold for the synthesis of complex molecular architectures. The piperidine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] The allyl group provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, hydroformylation, and ozonolysis, allowing for diverse downstream functionalization. This building block is particularly relevant in the rapidly evolving field of targeted protein degradation, where it can be incorporated into the linker component of Proteolysis Targeting Chimeras (PROTACs).[4][5]

Chemical Properties and Synthesis

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H25NO4 | [4] |

| Molecular Weight | 283.36 | [4] |

| CAS Number | 1349644-17-2 | [4] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | General chemical knowledge |

| Storage | Room temperature | [4] |

Synthetic Approach

A plausible synthetic route to Methyl 1-Boc-3-allylpiperidine-3-carboxylate involves a two-step process starting from the commercially available Methyl 1-Boc-piperidine-3-carboxylate. The synthesis hinges on the deprotonation of the α-carbon to the ester and subsequent alkylation with an allyl halide.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate

Materials:

-

Methyl 1-Boc-piperidine-3-carboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of Methyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Allylation: Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Note: This is a generalized protocol based on standard organic synthesis methodologies for α-alkylation of esters. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be required to achieve optimal yields.

Applications in Medicinal Chemistry

The trifunctional nature of Methyl 1-Boc-3-allylpiperidine-3-carboxylate makes it a valuable precursor for a wide range of molecular scaffolds in drug discovery.

Synthesis of PROTAC Linkers

As a "Protein Degrader Building Block," this molecule is ideally suited for the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] The linker component is crucial for the efficacy of a PROTAC, as its length, rigidity, and chemical composition dictate the formation of a productive ternary complex between the target protein and the E3 ligase.

The allyl group of Methyl 1-Boc-3-allylpiperidine-3-carboxylate can be readily transformed into various functionalities for conjugation to either the target protein ligand or the E3 ligase ligand.

Caption: Functionalization of the allyl group for PROTAC linker synthesis.

Experimental Protocol: Conversion of the Allyl Group to a Primary Alcohol

Materials:

-

Methyl 1-Boc-3-allylpiperidine-3-carboxylate

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H2O2) solution (30% w/w)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 1-Boc-3-allylpiperidine-3-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the BH3·THF solution (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H2O2 solution, ensuring the internal temperature does not rise significantly.

-

Stir the mixture at room temperature for 2 hours.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the resulting primary alcohol by silica gel column chromatography.

The resulting alcohol can then be further functionalized, for example, by conversion to an azide or alkyne for "click" chemistry, or to a carboxylic acid for amide bond formation, to complete the PROTAC linker synthesis.

Synthesis of Novel Scaffolds for Drug Discovery

Beyond PROTACs, the versatile functionalities of Methyl 1-Boc-3-allylpiperidine-3-carboxylate can be exploited to generate diverse libraries of compounds for screening against various biological targets. The piperidine ring itself can be a key pharmacophoric element, and modifications at the 3-position can modulate binding affinity and selectivity.

Table 2: Potential Downstream Chemical Transformations

| Reaction Type | Reagents | Resulting Functionality | Potential Application |

| Ozonolysis | O3, then Me2S or PPh3 | Aldehyde | Reductive amination, Wittig reaction |

| Heck Coupling | Aryl halide, Pd catalyst, base | Arylated alkene | Introduction of aromatic moieties |

| Cross-Metathesis | Grubbs' catalyst, alkene partner | Substituted alkene | Chain extension and diversification |

| Epoxidation | m-CPBA | Epoxide | Ring-opening with various nucleophiles |

These transformations allow for the introduction of a wide range of chemical diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a high-value building block for medicinal chemists. Its pre-installed piperidine scaffold, orthogonal protecting groups, and versatile allyl functionality provide a powerful platform for the efficient synthesis of complex molecules. Its application in the construction of PROTAC linkers is particularly noteworthy, addressing a key challenge in the design of these next-generation therapeutics. The protocols and application notes provided herein offer a starting point for researchers to leverage the synthetic potential of this valuable chemical entity in their drug discovery endeavors.

References

- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. calpaclab.com [calpaclab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Functionalization of the Allyl Group in Methyl 1-Boc-3-allylpiperidine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the allyl group in "Methyl 1-Boc-3-allylpiperidine-3-carboxylate." This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of a synthetically tractable allyl moiety on a piperidine scaffold. The functionalization of this group allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the synthesis of novel therapeutic agents.

Introduction

The piperidine ring is a privileged scaffold in a vast number of pharmaceuticals and biologically active natural products. The presence of an allyl group at the C3 position, particularly in a molecule like Methyl 1-Boc-3-allylpiperidine-3-carboxylate, offers a prime handle for a variety of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions on the allyl group. Subsequent deprotection can then reveal the secondary amine for further derivatization.

This document outlines protocols for several key transformations of the allyl group:

-

Dihydroxylation: Conversion of the alkene to a vicinal diol.

-

Oxidative Cleavage (Ozonolysis): Cleavage of the double bond to yield an aldehyde.

-

Epoxidation: Formation of an epoxide ring.

-

Wacker-Tsuji Oxidation: Oxidation to a methyl ketone.

-

Hydroboration-Oxidation: Anti-Markovnikov hydration to a primary alcohol.

These reactions provide access to a range of functionalized piperidine derivatives, which are valuable intermediates in the synthesis of complex molecules.

Data Presentation

The following table summarizes the expected outcomes and typical yields for the functionalization of the allyl group in Methyl 1-Boc-3-allylpiperidine-3-carboxylate based on analogous transformations in the literature. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Type | Reagents | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol | 85-95% | 1:1 to >10:1 (ligand dependent) |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. DMS | Aldehyde | 70-90% | N/A |

| Epoxidation | m-CPBA | Epoxide | 80-95% | ~1:1 |

| Wacker-Tsuji Oxidation | PdCl₂ (cat.), CuCl₂, O₂ (air), H₂O/DMF | Methyl Ketone | 60-80% | N/A |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | 80-95% | >10:1 (for the alcohol stereocenter) |

Experimental Protocols

Detailed methodologies for the key functionalization reactions are provided below.

Dihydroxylation of the Allyl Group

This protocol describes the conversion of the terminal alkene to a vicinal diol. The use of chiral ligands in Sharpless asymmetric dihydroxylation can provide enantiomerically enriched products.

Experimental Workflow:

Caption: Workflow for the dihydroxylation of the allyl group.

Protocol:

-

To a solution of Methyl 1-Boc-3-allylpiperidine-3-carboxylate (1.0 equiv) in a mixture of tert-butanol and water (1:1, 0.1 M) is added N-methylmorpholine N-oxide (NMO, 1.5 equiv).

-

A solution of osmium tetroxide (OsO₄, 0.02 equiv) in toluene is added dropwise to the stirred reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

The mixture is stirred for 30 minutes, and then the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diol.

Oxidative Cleavage via Ozonolysis

This protocol details the cleavage of the carbon-carbon double bond of the allyl group to form an aldehyde, using a reductive workup to prevent over-oxidation to the carboxylic acid.

Experimental Workflow: